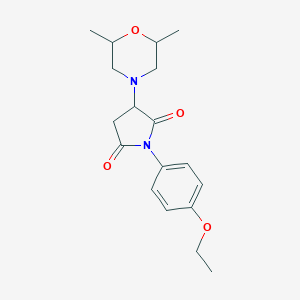![molecular formula C23H19N7 B304472 7-[(4-methylphenyl)diazenyl]-1,3-diphenyl-1H-pyrazolo[5,1-c][1,2,4]triazol-6-amine](/img/structure/B304472.png)
7-[(4-methylphenyl)diazenyl]-1,3-diphenyl-1H-pyrazolo[5,1-c][1,2,4]triazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(4-methylphenyl)diazenyl]-1,3-diphenyl-1H-pyrazolo[5,1-c][1,2,4]triazol-6-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPTP and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 7-[(4-methylphenyl)diazenyl]-1,3-diphenyl-1H-pyrazolo[5,1-c][1,2,4]triazol-6-amine is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes, which leads to its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
Studies have shown that 7-[(4-methylphenyl)diazenyl]-1,3-diphenyl-1H-pyrazolo[5,1-c][1,2,4]triazol-6-amine has biochemical and physiological effects in vitro and in vivo. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in inflammation. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-[(4-methylphenyl)diazenyl]-1,3-diphenyl-1H-pyrazolo[5,1-c][1,2,4]triazol-6-amine in lab experiments include its anti-inflammatory and anti-tumor properties, as well as its ability to inhibit the activity of certain enzymes. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 7-[(4-methylphenyl)diazenyl]-1,3-diphenyl-1H-pyrazolo[5,1-c][1,2,4]triazol-6-amine. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Development of new derivatives of this compound with improved anti-inflammatory and anti-tumor properties.
3. Investigation of the potential use of this compound in the treatment of other diseases, such as arthritis and cancer.
4. Studies to determine the potential toxicity of this compound and its derivatives.
5. Development of new methods for the synthesis of this compound and its derivatives.
6. Investigation of the potential use of this compound as a target for drug development.
7. Studies to determine the pharmacokinetics and pharmacodynamics of this compound in vivo.
Conclusion:
In conclusion, 7-[(4-methylphenyl)diazenyl]-1,3-diphenyl-1H-pyrazolo[5,1-c][1,2,4]triazol-6-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has anti-inflammatory and anti-tumor properties and has been found to inhibit the activity of certain enzymes. Further studies are needed to fully understand the mechanism of action of this compound and to develop new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of 7-[(4-methylphenyl)diazenyl]-1,3-diphenyl-1H-pyrazolo[5,1-c][1,2,4]triazol-6-amine has been achieved using different methods. One of the most common methods is the reaction of 4-methylbenzenediazonium tetrafluoroborate with 1,3-diphenyl-1H-pyrazol-5-amine in the presence of copper powder. This method yields the desired compound in good yield and purity.
Applications De Recherche Scientifique
7-[(4-methylphenyl)diazenyl]-1,3-diphenyl-1H-pyrazolo[5,1-c][1,2,4]triazol-6-amine has been studied for its potential applications in scientific research. This compound has been found to have anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the activity of certain enzymes, which makes it a potential target for drug development.
Propriétés
Nom du produit |
7-[(4-methylphenyl)diazenyl]-1,3-diphenyl-1H-pyrazolo[5,1-c][1,2,4]triazol-6-amine |
|---|---|
Formule moléculaire |
C23H19N7 |
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
7-[(4-methylphenyl)diazenyl]-1,3-diphenylpyrazolo[5,1-c][1,2,4]triazol-6-amine |
InChI |
InChI=1S/C23H19N7/c1-16-12-14-18(15-13-16)25-26-20-21(24)27-30-22(17-8-4-2-5-9-17)28-29(23(20)30)19-10-6-3-7-11-19/h2-15H,1H3,(H2,24,27) |
Clé InChI |
AGRBRWXQEGPVGN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=NC2=C3N(N=C(N3N=C2N)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
CC1=CC=C(C=C1)N=NC2=C3N(N=C(N3N=C2N)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate](/img/structure/B304391.png)
![3-[(1-Benzylpiperidin-4-yl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304392.png)
![3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304394.png)
![1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304395.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304396.png)
![1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304397.png)
![2-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B304402.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304403.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B304404.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304405.png)
![3-{[2-(2-Methoxyphenyl)ethyl]amino}-1-[4-(3-{[2-(2-methoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B304411.png)
![3-[2-(4-Methoxyphenyl)ethylamino]-1-[4-[3-[2-(4-methoxyphenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione](/img/structure/B304412.png)
![3-[(2,3-Dimethoxyphenyl)methylamino]-1-[4-[3-[(2,3-dimethoxyphenyl)methylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione](/img/structure/B304414.png)